

Application Note: High-Performance Liquid Chromatography for the Analysis of Affinine

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Compound of Interest

Compound Name: *Affinine*

Cat. No.: *B1238560*

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Introduction

Affinine is a monoterpene indole alkaloid found in plants of the *Tabernaemontana* genus.^[1] Structurally, it belongs to the vobasine alkaloid family and is synthesized from tryptophan.^[1] Preliminary pharmacological studies have indicated its potential as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, suggesting its therapeutic potential in neurological disorders.^[1] High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of alkaloids in various matrices, including plant extracts and biological fluids.^[2] This document provides a detailed application note and protocol for the analysis of **Affinine** using HPLC.

Principle of HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.^{[3][4]} The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.^{[3][4]} By adjusting the composition of the mobile phase and the nature of the stationary phase, compounds with varying polarities and chemical properties can be effectively separated. For the analysis of indole alkaloids like **Affinine**, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.^[2]

Experimental Protocols

Sample Preparation from Plant Material

A critical step for accurate quantification is the efficient extraction of **Affinine** from the plant matrix. The following is a general protocol for the extraction of alkaloids from plant materials, which can be optimized for specific needs.

Materials:

- Dried and powdered plant material (e.g., from *Tabernaemontana* species)
- Methanol (HPLC grade)
- Ammonia solution (25%)
- Chloroform (HPLC grade)
- Sodium sulfate (anhydrous)
- 0.45 µm syringe filter

Procedure:

- **Extraction:** Accurately weigh about 1 gram of the finely powdered plant material and moisten it with a few milliliters of a methanol-ammonia solution (e.g., 98:2 v/v) to basify the alkaloids.
- **Soxhlet Extraction:** Place the moistened plant material in a Soxhlet apparatus and extract with methanol for approximately 4-6 hours.
- **Concentration:** Evaporate the methanolic extract to dryness under reduced pressure using a rotary evaporator.
- **Acid-Base Extraction (Liquid-Liquid Extraction):**
 - Dissolve the dried extract in 20 mL of 5% hydrochloric acid.
 - Wash the acidic solution with 3 x 20 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.

- Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.
- Extract the liberated alkaloids with 3 x 30 mL of chloroform.
- Combine the chloroform extracts and dry over anhydrous sodium sulfate.
- Final Preparation: Evaporate the dried chloroform extract to dryness. Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 1 mL).
- Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.^[5]

HPLC Instrumentation and Conditions

The following HPLC conditions are proposed for the analysis of **Affinine**, based on typical methods for indole alkaloids. Method validation and optimization are recommended for specific applications.

Parameter	Recommended Condition
HPLC System	Quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
Column	Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase	A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program	0-5 min: 10% A; 5-25 min: 10-60% A; 25-30 min: 60-10% A; 30-35 min: 10% A
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV detection at approximately 280 nm

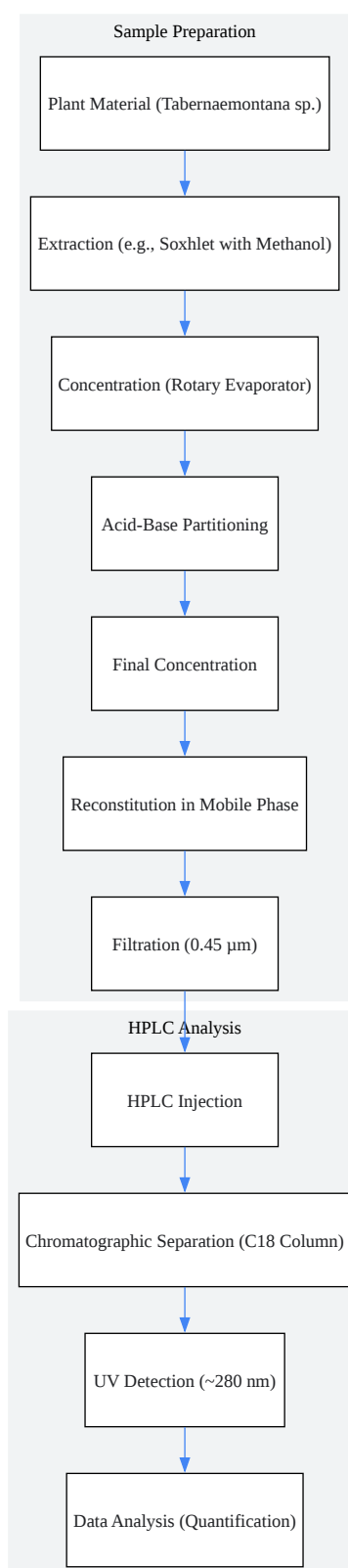
Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC methods used in the analysis of related indole alkaloids. These values should be considered as representative, and specific validation should be performed for **Affinine** analysis.

Parameter	Typical Value	Description
Linearity (r^2)	> 0.999	Indicates a strong correlation between detector response and analyte concentration over a defined range.[6]
Limit of Detection (LOD)	0.1 - 1.0 $\mu\text{g/mL}$	The lowest concentration of the analyte that can be reliably detected.[6]
Limit of Quantification (LOQ)	0.5 - 5.0 $\mu\text{g/mL}$	The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[6]
Recovery	95 - 105%	The percentage of the true amount of analyte that is detected by the analytical method.
Precision (RSD%)	< 2%	The relative standard deviation, indicating the closeness of repeated measurements.[6]

Visualizations

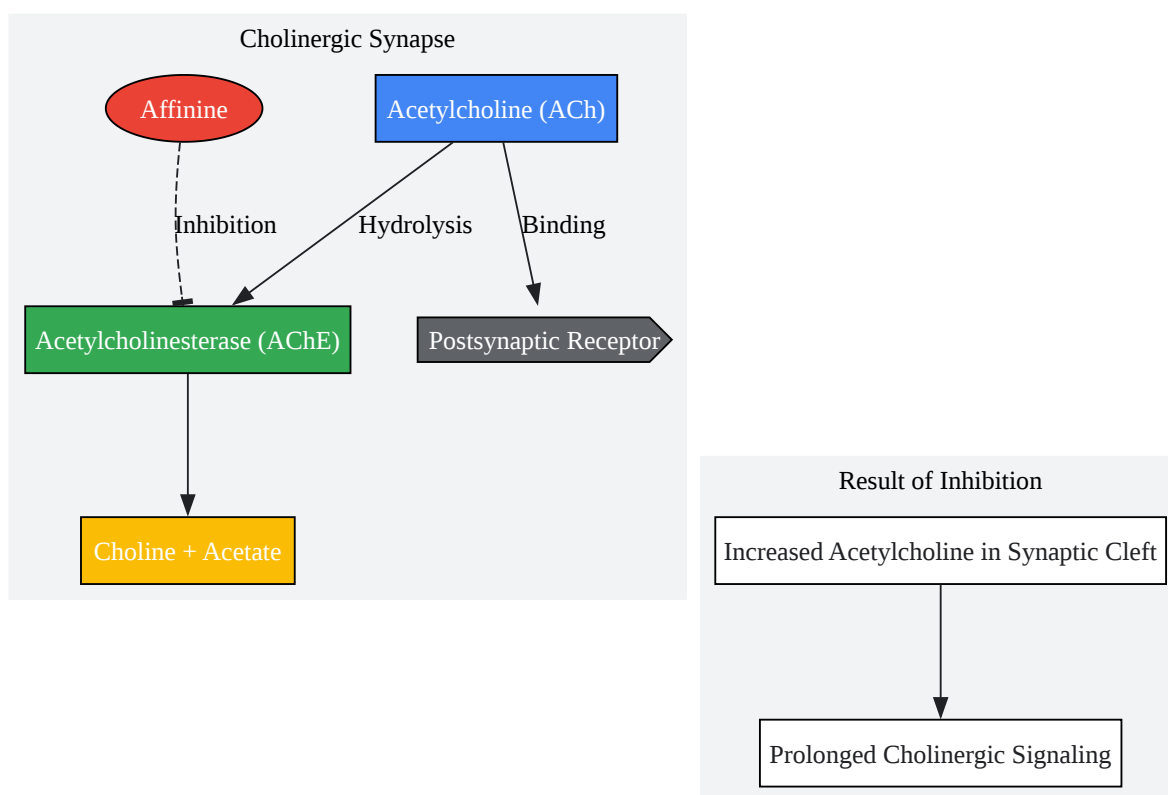
Experimental Workflow for Affinine Analysis



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Caption: Workflow for the extraction and HPLC analysis of **Affinine**.

Signaling Pathway: Acetylcholinesterase Inhibition



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Caption: Mechanism of acetylcholinesterase inhibition by **Affinine**.

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